2-Bromo-3-methoxyisonicotinaldehyde
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Overview
Description
2-Bromo-3-methoxyisonicotinaldehyde is a chemical compound with the empirical formula C7H6BrNO2. It has a molecular weight of 216.03 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxyisonicotinaldehyde can be represented by the SMILES string COc1c(Br)nccc1C=O . The InChI key for this compound is NESGFHKARGFUQK-UHFFFAOYSA-N .Scientific Research Applications
Formation of Cyclopropanes and Heterocycles
Research on 2-bromo-3-methoxyisonicotinaldehyde and related compounds demonstrates their utility in the formation of cyclopropane lactones and heterocyclic compounds. For example, Farin˜a et al. (1987) investigated the formation of cyclopropane lactones and fused heterocyclic compounds using 2-bromo-3-formylacrylic acid derivatives in a solid-liquid two-phase system. This study highlights the compound's potential in creating structurally complex molecules, useful in various chemical syntheses (Farin˜a, Maestro, Martín, & Soria, 1987).
Application in Catalysis
The compound has been found useful in catalysis, as demonstrated by Ansari, Mahesh, and Bhat (2019), who synthesized Schiff base ligands and cobalt complexes, showing their effectiveness in Suzuki–Miyaura cross-coupling reactions. This indicates the compound's relevance in catalytic processes, particularly in enhancing carbon-carbon coupling efficiency (Ansari, Mahesh, & Bhat, 2019).
Synthesis of Substituted Resorcinol Monomethyl Ethers
Shao and Clive (2015) explored the alkylating properties of 2-bromo-3-methoxycyclohex-2-en-1-ones, leading to the synthesis of resorcinol monomethyl ethers. This application underscores the compound's role in facilitating the production of chemicals with specific substitution patterns, useful in organic chemistry and material science (Shao & Clive, 2015).
Development of Functionalized Cyclopropanes
The reactivity of 2-bromo-3-methoxyisonicotinaldehyde derivatives has been exploited in the creation of functionalized cyclopropanes, a class of compounds with significant implications in pharmaceuticals and synthetic chemistry. For example, Fariña et al. (1986) reported the synthesis of cyclopropane bis-lactones and other derivatives, demonstrating the versatility of these compounds in organic synthesis (Fariña, Maestro, Martín, Martín, Sánchez, & Soria, 1986).
Exploration of Schiff Base Ligands
Additionally, research has focused on exploring the potential of Schiff base ligands derived from 2-bromo-3-methoxyisonicotinaldehyde. The work by Zong and Wu (2013) on the crystal structures of aroylhydrazones derived from 5-methoxysalicylaldehyde, for instance, provides insights into the structural aspects of these compounds, which are crucial for their application in coordination chemistry and material science (Zong & Wu, 2013).
Safety And Hazards
The safety data sheet for 2-Bromo-3-methoxyisonicotinaldehyde indicates that it is classified under Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is labeled with the signal word “Danger” and is associated with hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .
properties
IUPAC Name |
2-bromo-3-methoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESGFHKARGFUQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376636 |
Source
|
Record name | 2-Bromo-3-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxyisonicotinaldehyde | |
CAS RN |
191418-78-7 |
Source
|
Record name | 2-Bromo-3-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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